Methyl 8-bromoquinoline-4-carboxylate

説明

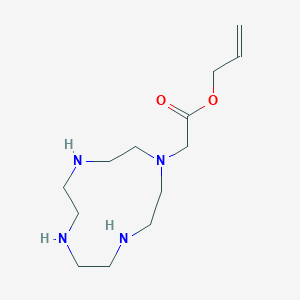

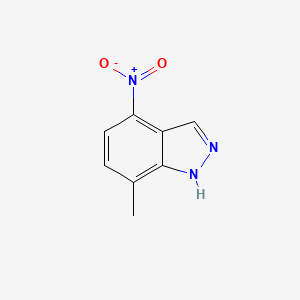

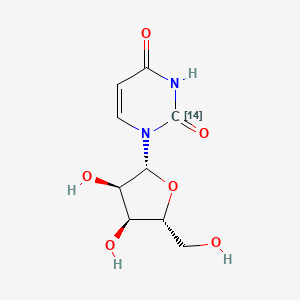

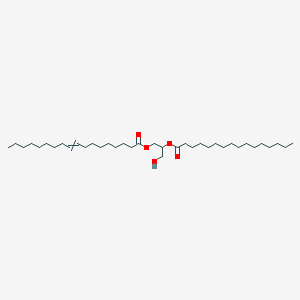

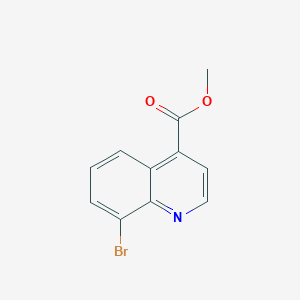

“Methyl 8-bromoquinoline-4-carboxylate” is a synthetic compound with a chemical formula of C11H8BrNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More efficient methods that reduce reaction time and increase yield employ procedures that fulfill one of the twelve green chemistry principles, such as "safer solvent" . The metal nanoparticle-catalyzed reaction is also a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of “Methyl 8-bromoquinoline-4-carboxylate” is represented by the InChI code1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 . This indicates that the compound has a molecular weight of 266.09 . Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous chemical reactions. For instance, quinoline N-oxides can undergo visible light-mediated deoxygenation using Hantzsch esters as the stoichiometric reductants . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis

“Methyl 8-bromoquinoline-4-carboxylate” is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthetic Chemistry Applications

Methyl 8-bromoquinoline-4-carboxylate serves as a critical intermediate in synthetic chemistry for the development of complex molecules. For instance, it has been utilized in the iron-catalyzed ortho-alkylation of carboxamides , where 8-aminoquinoline-based aryl carboxamides enable direct ortho-alkylation in high yields. This reaction demonstrates high levels of regioselectivity without overalkylation, showcasing the compound's versatility in creating selectively functionalized aromatic compounds (Erin R. Fruchey, Brendan M. Monks, S. Cook, 2014, Journal of the American Chemical Society).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, related to Methyl 8-bromoquinoline-4-carboxylate, have been explored as photolabile protecting groups . They exhibit greater single photon quantum efficiency compared to traditional caging groups and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence render these compounds useful for caging biological messengers, illustrating the potential of Methyl 8-bromoquinoline-4-carboxylate derivatives in biological research (O. Fedoryak, T. M. Dore, 2002, Organic Letters).

Antimalarial Therapy

Research on quinoline-8-carboxamides , which share structural features with Methyl 8-bromoquinoline-4-carboxylate, has led to the identification of new classes of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors have therapeutic potential in treating various diseases due to their ability to maintain required pharmacophore conformation. Such compounds have been synthesized through efficient Pd-catalyzed couplings, demonstrating the importance of Methyl 8-bromoquinoline-4-carboxylate derivatives in medicinal chemistry (A. Lord, M. Mahon, M. D. Lloyd, M. Threadgill, 2009, Journal of Medicinal Chemistry).

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

Methyl 8-bromoquinoline-4-carboxylate derivatives have been applied in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing the compound's utility in functionalizing carbon-hydrogen bonds efficiently and selectively (D. Shabashov, O. Daugulis, 2010, Journal of the American Chemical Society).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

Quinoline derivatives, to which methyl 8-bromoquinoline-4-carboxylate belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The compound’s molecular weight (26609 g/mol) and its structure suggest that it may have suitable properties for bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

特性

IUPAC Name |

methyl 8-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAWKGBOMKKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708284 | |

| Record name | Methyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromoquinoline-4-carboxylate | |

CAS RN |

220844-78-0 | |

| Record name | 4-Quinolinecarboxylic acid, 8-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。